Azide-PEG4-Val-Ala-PAB is a synthetic compound that combines an azide functional group with a polyethylene glycol (PEG) chain and a peptide sequence consisting of valine and alanine, terminated with a p-aminobenzyl group (PAB). The azide group, characterized by the presence of three nitrogen atoms (–N₃), is known for its reactivity and utility in various chemical reactions, particularly in bioconjugation and click chemistry. The PEG component enhances solubility and biocompatibility, making this compound suitable for biological applications.
The azide functional group is derived from hydrazoic acid, while the PEG chain is synthesized through polymerization methods. The peptide sequence can be synthesized using standard solid-phase peptide synthesis techniques. Azide-PEG4-Val-Ala-PAB is often utilized in research laboratories for applications involving drug delivery systems, biomolecule labeling, and as a bioorthogonal chemical probe.
Azide-PEG4-Val-Ala-PAB can be classified as:
The synthesis of Azide-PEG4-Val-Ala-PAB typically involves multiple steps:
The synthesis requires careful control of reaction conditions to ensure high yields and purity of the final product. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the structure and composition of the synthesized compound.
Azide-PEG4-Val-Ala-PAB has a complex structure comprising:
The molecular formula can be represented as C₁₄H₁₉N₅O₄, indicating its composition of carbon, hydrogen, nitrogen, and oxygen atoms. The presence of the azide group contributes to its reactivity in various chemical transformations.
Azide-PEG4-Val-Ala-PAB participates in several significant chemical reactions:
These reactions are characterized by their mild conditions and high specificity, making them ideal for use in biological systems where harsh conditions could denature proteins or damage cells.
The mechanism of action for Azide-PEG4-Val-Ala-PAB primarily revolves around its ability to participate in bioorthogonal reactions:
This mechanism allows researchers to track and visualize biological processes in real-time by attaching fluorescent tags or other probes via click chemistry.
Characterization methods such as differential scanning calorimetry or thermogravimetric analysis may provide insights into thermal stability and degradation profiles.
Azide-PEG4-Val-Ala-PAB has several scientific uses:
Cleavable linkers constitute the critical control point in ADCs, designed to maintain covalent integrity during systemic circulation while enabling rapid payload liberation within target cells. Unlike non-cleavable linkers (e.g., thioether-based Ado-trastuzumab Emtansine), which require complete antibody degradation, cleavable linkers exploit biochemical asymmetries between plasma and tumor microenvironments [6] [7]. Three primary cleavage mechanisms dominate current ADC therapeutics:
Table 1: Classification of Cleavable Linkers in Approved ADCs
| Linker Type | Cleavage Trigger | Representative ADC | Key Limitations |
|---|---|---|---|
| Acid-labile (hydrazone) | Lysosomal pH (pH 4.5–5.0) | Gemtuzumab Ozogamicin | Plasma instability, premature release |
| Reducible (disulfide) | Intracellular glutathione | Mirvetuximab Soravtansine | Susceptibility to plasma thiols |
| Peptide-based | Lysosomal proteases | Brentuximab Vedotin | Optimization needed for protease specificity |
Peptide-based linkers dominate current ADC pipelines due to their superior plasma stability and enzyme-specific activation. The Valine-Citrulline (Val-Cit) dipeptide, utilized in Brentuximab Vedotin, suffers from carboxylesterase-mediated cleavage in rodent plasma, limiting preclinical-to-clinical translation. This instability correlates with neutropenia and hepatotoxicity in humans due to off-target payload release [2] [6]. Consequently, innovations focus on dipeptides with enhanced protease selectivity and reduced hydrophobicity. Valine-Alanine (Val-Ala) emerges as a strategic alternative, offering:
Table 2: Comparative Enzymatic Cleavage Kinetics of Dipeptide Linkers
| Dipeptide Linker | Cathepsin B k~cat~/K~M~ (M⁻¹s⁻¹) | Plasma Half-life (Human) | Relative Hydrophobicity |
|---|---|---|---|
| Valine-Citrulline | 4,200 | 6–8 days | High |
| Valine-Alanine | 2,150 | >7 days | Moderate |
| Phenylalanine-Lysine | 18,500 | <24 hours | Low |
The integration of self-immolative spacers with enzyme-labile dipeptides marks a transformative advancement in controlled drug release. Traditional direct conjugation of payloads to cleavable peptides often yields inactive metabolites or sterically hindered protease substrates. The para-aminobenzyl alcohol (PAB) module addresses this by functioning as a "structural relay" between the dipeptide and payload [3] [5].
Self-Immolative Mechanism
Following dipeptide cleavage by cathepsin B, the PAB carbamate undergoes rapid 1,6-elimination, releasing carbon dioxide and a quinone methide intermediate. This transient species hydrolyzes instantaneously, liberating the unmodified cytotoxic drug (e.g., monomethyl auristatin E or SN-38) [3] [9]:
Antibody-PEG~4~-Val-Ala-PAB-Payload ↓ (Cathepsin B) Antibody-PEG~4~-Val-Ala + HO-PAB-Payload ↓ (1,6-Elimination) Antibody-PEG~4~-Val-Ala + Quinone Methide + CO~2~ + Drug This cascade ensures >95% release of native payload within 30 minutes of lysosomal internalization, contrasting with non-self-immolative systems that require extended processing [3] [6].
Polyethylene Glycol Tetramer Engineering
Early dipeptide-PAB linkers exhibited suboptimal solubility, limiting drug-antibody ratios (DAR) due to hydrophobic-driven aggregation. Incorporating PEG~4~ spacers between the dipeptide and azide handle introduces critical hydrophilicity:
"Click Chemistry" Conjugation
The terminal azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted (SPAAC) conjugation to alkyne/cyclooctyne-functionalized antibodies. This bioorthogonal approach:
Emerging Innovations
Current research explores Lysine-Lysine (LysLys) dipeptides as cathepsin B substrates with 3-fold higher k~cat~/K~M~ than Val-Ala. However, Val-Ala retains clinical relevance due to established synthetic routes and commercial availability of GMP-grade building blocks (e.g., >95% purity at €500/100 mg) [2] [8]. Future directions include:
The structural and functional evolution of Azide-PEG~4~-Val-Ala-PAB exemplifies the iterative optimization driving ADC linker technology—balancing enzymatic specificity, chemical stability, and modular conjugation to enable next-generation targeted therapies.
CAS No.: 129119-78-4
CAS No.: 3331-64-4
CAS No.: 749786-16-1
CAS No.:
CAS No.: 108890-18-2